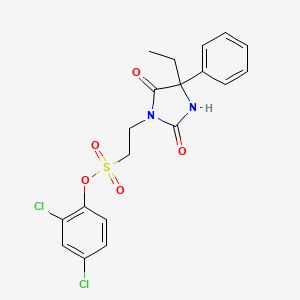
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one is a chemical compound that belongs to the class of organic compounds known as ketones. This compound features a unique structure that includes a triazole ring, an azetidine ring, and a diphenylethanone moiety. Its unique structure holds immense potential for scientific research, enabling breakthroughs in diverse fields like medicine, materials science, and catalysis.
Métodos De Preparación
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring via a click reaction between an azide and an alkyne. The azetidine ring can be introduced through a cyclization reaction. The final step often involves the coupling of the triazole-azetidine intermediate with a diphenylethanone derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Análisis De Reacciones Químicas
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or azetidine rings, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. The diphenylethanone moiety contributes to the compound’s overall stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one: This compound has a similar structure but includes a chlorophenoxy group, which may alter its chemical and biological properties.
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone: This compound features a tert-butyl group, which can influence its reactivity and stability.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one: The presence of dimethylphenyl groups in this compound may affect its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2,2-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-13-17(14-22)23-20-11-12-21-23)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFKBGPFJAPTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2847435.png)
![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)


![1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2847453.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)
![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)
